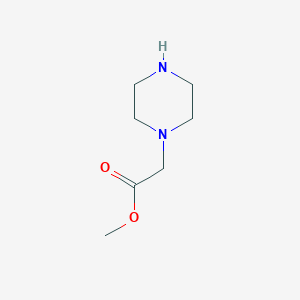

Methyl 2-(piperazin-1-yl)acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-piperazin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVABRWHRKEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82516-17-4 | |

| Record name | 1-Piperazineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Methyl 2 Piperazin 1 Yl Acetate

Direct Synthetic Routes

Direct synthetic approaches to Methyl 2-(piperazin-1-yl)acetate primarily involve the formation of the key carbon-nitrogen bond between the piperazine (B1678402) ring and the acetate (B1210297) moiety in a single or a few straightforward steps.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone for the synthesis of this compound, where the nucleophilic piperazine attacks an electrophilic acetate derivative.

A common and direct method for synthesizing this compound involves the reaction of piperazine with a methyl acetate derivative carrying a leaving group. For instance, the reaction of piperazine with methyl chloroacetate (B1199739) in the presence of a base like sodium hydroxide (B78521) is a typical approach. This reaction proceeds via a standard SN2 mechanism where the secondary amine of piperazine acts as the nucleophile, displacing the chloride from methyl chloroacetate. The reaction is generally performed in an inert atmosphere to prevent oxidation.

A similar strategy is employed in the synthesis of related compounds, such as the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.com In this case, a substituted piperazine is reacted with a brominated ester in the presence of cesium carbonate and sodium iodide in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This highlights the versatility of using haloacetate esters for the N-alkylation of piperazines.

| Reactants | Reagents | Solvent | Product | Yield |

| 4-(4-chlorophenyl)piperazine dihydrochloride (B599025), Ethyl 2-bromo-2-methylpropanoate | Cesium carbonate, Sodium iodide | DMSO | 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester | 82% mdpi.com |

| Piperazine, Chloroacetyl chloride | Anhydrous K2CO3 | - | 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) | - acs.org |

Table 1: Examples of Nucleophilic Substitution Reactions for Piperazine Alkylation

The alkylation of a pre-formed piperazine-containing molecule with an appropriate alkyl halide is another effective strategy. For example, Methyl [4-(1H-indol-3-ylbutyl)piperazin-1-yl]acetate has been synthesized by reacting 1-(4-(1H-indol-3-yl)butyl)piperazine with methyl 2-chloroacetate in the presence of diisopropylethylamine (DIPEA). semanticscholar.org This method underscores the utility of haloacetates in introducing the methyl acetate group onto a more complex piperazine scaffold.

Condensation Reactions

Condensation reactions offer an alternative pathway to form the piperazine ring system or to introduce the desired side chain. For instance, the synthesis of N-methylpiperazine can be achieved through a condensation reaction between piperazine and formaldehyde, followed by catalytic hydrogenation. google.com While not directly producing the title compound, this illustrates the principle of using condensation to modify the piperazine core.

More relevantly, the synthesis of 2-methyl piperazine has been accomplished via the cyclo-condensation of ethylene (B1197577) diamine and propylene (B89431) glycol over a promoted copper catalyst, demonstrating the formation of the piperazine ring itself through a condensation process. scienceopen.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) provide an efficient means to generate molecular diversity from simple starting materials in a single step. scispace.com The split-Ugi reaction, a type of MCR, has been successfully employed to synthesize a library of 1,4-disubstituted piperazine-based compounds. nih.gov In this approach, piperazine, an aldehyde (like formaldehyde), an isocyanide, and a carboxylic acid are combined in a one-pot reaction to produce complex piperazine derivatives. nih.gov This strategy allows for significant variation in the final product structure. nih.gov

Indirect and Advanced Synthetic Strategies

Indirect methods may involve the construction of a substituted piperazine ring from acyclic precursors or the modification of a pre-existing, functionalized piperazine. One such advanced strategy involves a five-step synthetic route to generate 3-substituted piperazine-2-acetic acid esters starting from amino acids. mdpi.com This method includes the formation of a key chiral 1,2-diamine intermediate which then undergoes annulation to form the desired piperazine ring with the acetic acid ester side chain. mdpi.com Although this specific example leads to a 2,3-substituted piperazine, the underlying principles of constructing the piperazine core through cyclization of diamine precursors represent a powerful and flexible approach.

| Starting Material | Key Steps | Product |

| Amino acids | Conversion to 1,2-diamines, aza-Michael addition, intramolecular SN2 cyclization | 3-Substituted piperazine-2-acetic acid esters mdpi.com |

Table 2: Example of an Indirect Synthetic Strategy

Synthesis from Chiral Amino Acid Precursors

The use of readily available chiral amino acids as starting materials provides a powerful and efficient pathway to enantiomerically pure piperazine derivatives. These methods leverage the inherent chirality of the amino acids to control the stereochemistry of the final piperazine ring system.

Diastereoselective Synthesis of Substituted Piperazine-2-acetic Acid Esters

A common strategy for the synthesis of substituted piperazine-2-acetic acid esters involves the transformation of chiral amino acids with high diastereoselectivity. One such approach involves a multi-step sequence that begins with an optically pure amino acid. This method can yield both cis and trans 5-substituted piperazine-2-acetic acid esters, which can then be separated chromatographically to obtain diastereomerically pure compounds. acs.org

For instance, a seven-step sequence has been developed that leads to optically pure 3-substituted-2-piperazine acetic acid esters on a gram scale. mdpi.com This method, however, faced limitations when attempting to introduce a phenyl substituent at the 3-position. An alternative five-step route starting from amino acids was subsequently developed, which successfully produced the 3-phenyl substituted piperazine-2-acetic acid ester, although racemization was observed in the final products. mdpi.comnih.gov

Another diastereoselective method utilizes an iodine-mediated 6-exo-trig type cyclization of a common synthetic intermediate derived from amino acids. This approach yields trans-2,5-disubstituted piperazines in high yields. nih.gov

Table 1: Diastereoselective Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters nih.gov

| Starting Amino Acid | R Group | Diastereomeric Ratio (cis:trans) |

| Alanine | Me | 1:1.8 |

| Valine | i-Pr | 1:2.2 |

| Leucine | i-Bu | 1:1.5 |

| Phenylalanine | Bn | 1:1.2 |

| O-benzyl-serine | CH₂OBn | 1.8:1 |

This table illustrates the diastereomeric ratios obtained for the synthesis of 3-substituted piperazine-2-acetic acid esters starting from various chiral amino acids.

Enantiomerically Pure Approaches

Achieving enantiomerically pure piperazine structures is crucial for developing selective drug candidates. Several synthetic routes have been established to produce enantiopure substituted piperazine-2-acetic acid esters.

A divergent six-step synthesis starting from commercially available amino acids or their corresponding amino alcohols has been developed. acs.org This method allows for the creation of a complete set of 24 protected chiral 2,5-disubstituted piperazines as single stereoisomers in multigram quantities. acs.org These versatile intermediates can be further functionalized on either nitrogen atom.

Similarly, an efficient six-step synthesis transforms chiral amino acids into 3-substituted-piperazine-2-acetic acid esters. nih.gov The resulting diastereomeric mixtures of cis and trans products can be separated by chromatography to yield single, enantiomerically pure stereoisomers. This approach has been used to generate a matrix of 20 mono-protected chiral 2,3-disubstituted piperazines. nih.gov

A concise five-step synthetic route has also been reported, which converts optically pure amino acids into 1,2-diamines that are then cyclized to furnish enantiopure 3-substituted piperazine-2-acetic acid esters. mdpi.comnih.gov

Table 2: Enantiomerically Pure Synthesis of Substituted Piperazine-2-Acetic Acid Esters mdpi.comnih.gov

| Starting Material (Amino Acid) | Final Product | Number of Steps | Key Features |

| Chiral Amino Acids | 3-Substituted Piperazine-2-Acetic Acid Esters | 6 | Chromatographic separation of diastereomers |

| Chiral Amino Acids | 3-Substituted Piperazine-2-Acetic Acid Esters | 5 | Synthesis via a chiral 1,2-diamine intermediate |

| Chiral Amino Acids/Alcohols | 5-Substituted Piperazine-2-Acetic Acid Esters | 6 | Divergent synthesis yielding cis or trans isomers |

This table summarizes key features of different enantiomerically pure synthetic routes to substituted piperazine-2-acetic acid esters.

Rearrangement Reactions for Piperazine Analogs

Rearrangement reactions offer powerful and often elegant solutions for the construction of complex heterocyclic systems like piperazines. tandfonline.com These reactions can create multiple bonds and stereocenters in a single step, often with high levels of control.

Diaza-Cope Rearrangement

The Diaza-Cope rearrangement, a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of 1,5-dienes containing two nitrogen atoms, has been effectively employed for the stereospecific synthesis of chiral piperazine precursors. An efficient synthetic method has been developed for the construction of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives using this rearrangement as the key step. acs.orgnih.gov

The process typically starts from a chiral 1,2-diamine, such as (R,R)- or (S,S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN). nih.gov The reaction demonstrates a complete transfer of stereochemical integrity from the starting diamine to the product. nih.gov The resulting chiral 1,2-ethylenediamine derivatives are then cyclized to form the piperazine ring. acs.orgnih.gov This methodology provides a cost-effective route to enantiopure 1,2-diamine building blocks and their subsequent piperazine derivatives. thieme-connect.com

Ugi-Smiles Rearrangement

The Ugi reaction is a multi-component reaction that can be combined with other transformations, such as the Smiles rearrangement, to rapidly build molecular complexity. While direct application of an Ugi-Smiles rearrangement for the synthesis of this compound is not prominently documented, related strategies highlight the utility of this approach for constructing piperazine-containing scaffolds.

For example, a synthetic strategy involving a Smiles rearrangement has been used to generate an indazole core structure, which is then followed by a late-stage Michael addition to construct the piperazine ring. researchgate.net This multi-step, one-pot approach allows for the generation of structurally diverse and enantiomerically pure heterocyclic scaffolds. Such multi-component reaction sequences are valuable in creating libraries of compounds for drug discovery.

Aza-Wittig Reaction

The aza-Wittig reaction, the reaction of an iminophosphorane with a carbonyl group, is a versatile tool for the synthesis of nitrogen-containing heterocycles. wikipedia.org The intramolecular version of this reaction is particularly useful for cyclization reactions.

An efficient approach for the synthesis of unsymmetrically substituted piperazine-2,5-diones has been developed using an intramolecular aza-Wittig reaction as the key step. researchgate.net This method starts from readily available amino esters, which are converted into precursors containing both an ester group and an azide (B81097). The azide is then reacted with triphenylphosphine (B44618) to form an iminophosphorane in situ, which subsequently reacts with the ester carbonyl group to form the piperazine-2,5-dione ring. This method is characterized by simple reaction conditions, easy product isolation, and excellent yields. researchgate.net

Table 3: Synthesis of Piperazine-2,5-diones via Intramolecular Aza-Wittig Reaction researchgate.net

| Starting Amino Ester | Product (Piperazine-2,5-dione) | Yield (%) |

| Methyl glycinate | 1-Benzylpiperazine-2,5-dione | 96 |

| Methyl alaninate | 1-Benzyl-3-methylpiperazine-2,5-dione | 92 |

| Methyl valinate | 1-Benzyl-3-isopropylpiperazine-2,5-dione | 88 |

| Methyl leucinate | 1-Benzyl-3-isobutylpiperazine-2,5-dione | 90 |

| Methyl phenylalaninate | 1-Benzyl-3-benzylpiperazine-2,5-dione | 94 |

This table shows the yields for the synthesis of various mono-N-substituted piperazine-2,5-diones using the intramolecular aza-Wittig reaction.

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional multi-step syntheses that often rely on pre-functionalized starting materials. nsf.govnih.gov For piperazine derivatives, C-H functionalization opens new avenues for creating structural diversity that was previously challenging to access. nsf.govnih.gov However, the presence of two nitrogen atoms in the piperazine ring can lead to side reactions or inhibit catalyst activity, making the application of methods successful for other heterocycles, like pyrrolidines or piperidines, not always straightforward. encyclopedia.pub

Photoredox Catalysis in C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and green technology for the direct functionalization of C-H bonds in a controlled manner. encyclopedia.pubacs.org This methodology utilizes photocatalysts, often iridium or ruthenium complexes, that absorb visible light to generate highly reactive intermediates capable of activating C-H bonds. encyclopedia.pub

In the context of piperazine derivatives, photoredox catalysis has been successfully employed for C-H arylation, vinylation, and alkylation. encyclopedia.pub For instance, the photoredox-catalyzed C-H arylation of N-Boc protected piperazines with electron-deficient arenes has been demonstrated. encyclopedia.pub The proposed mechanism involves the photocatalyst, upon light absorption, acting as a potent reductant. It donates an electron to the arene, forming a radical anion. The resulting oxidized photocatalyst then engages in a single electron transfer with the piperazine, generating a nitrogen-centered radical cation. Subsequent deprotonation of the C-H bond adjacent to the nitrogen by a mild base, such as sodium acetate, affords an α-amino radical. This radical then couples with the arene radical anion to form the C-C bond, and subsequent rearomatization yields the α-arylated piperazine. encyclopedia.pub

While direct photoredox C-H functionalization of this compound itself is not extensively documented, the principles established for other N-substituted piperazines are highly relevant. The ester group's electron-withdrawing nature might influence the reactivity of the adjacent C-H bonds, potentially requiring tailored catalytic systems. Organic photoredox catalysts, such as acridinium (B8443388) salts, have also shown promise in the site-selective C-H alkylation of piperazine substrates, offering a predictable way to differentiate between the two nitrogen centers. nsf.govwipo.int This approach could be instrumental in developing methods for the direct functionalization of the piperazine core in this compound.

A programmable approach to synthesizing diverse C-substituted piperazines using organic photoredox catalysis has also been developed. nih.gov This method involves the direct oxidation of the substrate followed by a radical cyclization with in situ generated imines, bypassing the need for pre-functionalized radical precursors. nih.gov

Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of Piperazine Derivatives

| Piperazine Substrate | Coupling Partner | Photocatalyst | Product | Yield | Reference |

| N-Boc-piperazine | 1,4-dicyanobenzene | Ir(ppy)₃ | α-arylated piperazine | High | encyclopedia.pub |

| N-Phenylpiperazine | Vinyl sulfone | Ir(ppy)₃ | α-vinylated piperazine | Good | nih.gov |

| N-Arylpiperazine | Heteroaryl chloride | Ir(ppy)₂(dtbbpy)PF₆ | α-heteroarylated piperazine | Good | encyclopedia.pub |

| Unsubstituted Piperazine | Michael acceptors | Acridinium salt | C-H alkylated piperazine | Good | wipo.int |

Note: This table presents generalized findings for piperazine derivatives, illustrating the potential of photoredox catalysis for functionalizing compounds like this compound.

Asymmetric Lithiation Approaches

Asymmetric lithiation is a powerful technique for the enantioselective functionalization of C-H bonds adjacent to a nitrogen atom within a heterocyclic ring. nih.gov This method typically involves the use of a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand, historically (-)-sparteine (B7772259) or its surrogates. nih.govwhiterose.ac.uk The resulting configurationally stable α-amino organolithium intermediate can then be trapped with various electrophiles to afford enantiomerically enriched products. uark.edu

For piperazine derivatives, asymmetric lithiation has been successfully applied to N-Boc protected systems. nih.gov A detailed mechanistic study revealed that the yield and enantioselectivity of the reaction are surprisingly influenced by the nature of the electrophile and the substituent on the distal nitrogen atom. nih.gov Optimization of lithiation times, monitored by in-situ IR spectroscopy, and strategies to minimize ring-fragmentation of the lithiated intermediates have been crucial for the success of this methodology. nih.gov

The application of asymmetric lithiation to this compound would likely require protection of the second nitrogen atom, for instance, with a Boc group, to direct the lithiation to the desired C-H bond and prevent undesired side reactions. The ester functionality's compatibility with the strong basic conditions of lithiation would also need careful consideration. The development of a "diamine switch" strategy to enhance enantioselectivity with certain electrophiles could prove beneficial in this context. nih.gov This approach has been showcased in the stereoselective synthesis of 2,5-trans- and 2,6-trans-piperazines, highlighting its potential for creating complex stereochemistries. nih.gov

Table 2: Key Factors in Asymmetric Lithiation of N-Boc-Piperazines

| Factor | Observation/Strategy | Reference |

| Chiral Ligand | (-)-Sparteine and its surrogates are effective for inducing asymmetry. | nih.govwhiterose.ac.uk |

| Electrophile | The nature of the electrophile significantly impacts yield and enantioselectivity. | nih.gov |

| Distal N-Substituent | Sterically hindered groups can minimize ring fragmentation. | nih.gov |

| Reaction Conditions | Optimization of lithiation time and temperature is critical. | nih.gov |

| Mechanistic Insight | In-situ IR spectroscopy helps in understanding and optimizing the process. | nih.gov |

Optimization of Reaction Conditions and Yield

The traditional and most direct synthesis of this compound involves the N-alkylation of piperazine with a methyl 2-haloacetate, such as methyl chloroacetate or methyl bromoacetate. Optimizing the conditions for this reaction is crucial for maximizing yield, minimizing side products (primarily the di-substituted piperazine), and ensuring a cost-effective and scalable process.

Solvent Effects

The choice of solvent plays a pivotal role in the N-alkylation of piperazine. A simplified, one-pot procedure for the synthesis of monosubstituted piperazines, including Methyl 2-(piperazin-1-yl)ethanoate hydrochloride, has been reported using solvents like methanol (B129727) or acetic acid. nih.gov In acetic acid, piperazine forms piperazine monoacetate in situ, while in methanol, the reaction of free piperazine with piperazine dihydrochloride is employed to generate the reactive piperazine monohydrochloride. nih.gov

In a related synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, dimethyl sulfoxide (DMSO) was used as the solvent. allfordrugs.com DMSO is a polar aprotic solvent that can effectively solvate the reactants and facilitate the nucleophilic substitution reaction. The use of different solvents can influence the reaction rate and selectivity by affecting the solubility of reactants and the stability of transition states.

Table 3: Influence of Solvent on the Synthesis of Monosubstituted Piperazines

| Solvent | Role/Observation | Reference |

| Methanol | Used for the in situ generation of piperazine monohydrochloride. | nih.gov |

| Acetic Acid | Used for the in situ generation of piperazine monoacetate. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Effective polar aprotic solvent for N-alkylation reactions. | allfordrugs.com |

| Water | Used in the hydrolysis of the corresponding ethyl ester to the carboxylic acid. | chemicalbook.com |

Stoichiometric Ratios and Temperature Control

Controlling the stoichiometry of the reactants is fundamental to achieving high yields of the desired monosubstituted product and minimizing the formation of the disubstituted byproduct. In the synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, a slight excess of the alkylating agent, ethyl 2-bromo-2-methylpropanoate, was used relative to the piperazine starting material. allfordrugs.com A significant excess of a base, anhydrous cesium carbonate, was employed to neutralize the hydrohalic acid formed during the reaction and to drive the reaction to completion. allfordrugs.com

Temperature is another critical parameter. The aforementioned reaction was carried out at a mild temperature of 25-30°C for 12 hours, which is often sufficient for N-alkylation reactions and helps to prevent thermal degradation of reactants and products. allfordrugs.com In contrast, the hydrolysis of (4-methylpiperazinyl) ethyl acetate to the corresponding carboxylic acid was performed at reflux temperature in water. chemicalbook.com

Table 4: Optimized Reaction Conditions for a Related N-Alkylation of a Piperazine Derivative

| Parameter | Condition | Reference |

| Piperazine Derivative | 4-(4-chlorophenyl)piperazine dihydrochloride | allfordrugs.com |

| Alkylating Agent | Ethyl 2-bromo-2-methylpropanoate | allfordrugs.com |

| Base | Anhydrous Cesium Carbonate | allfordrugs.com |

| Additive | Sodium Iodide (catalytic) | allfordrugs.com |

| Solvent | Dimethyl Sulfoxide (DMSO) | allfordrugs.com |

| Temperature | 25-30°C | allfordrugs.com |

| Time | 12 hours | allfordrugs.com |

| Yield | 82% | allfordrugs.com |

Continuous Flow Processes for Scale-Up

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceuticals and fine chemicals, including improved safety, better heat and mass transfer, enhanced process control, and easier scalability. wipo.intmdpi.com A study has demonstrated the use of a flow microwave reactor for the more effective manufacturing of piperazine derivatives on a larger scale. nih.gov This approach can accelerate reaction times and improve efficiency. nih.gov

A two-step consecutive continuous-flow reduction system has been developed for the synthesis of a key intermediate of the antipsychotic drug cariprazine, which involves a C-N bond formation with a piperazine derivative. mdpi.com This process utilized a novel miniature alternating diameter reactor for the first step (a selective ester reduction) followed by reductive amination via catalytic hydrogenation in a second reactor. mdpi.com Such modular flow systems, which can handle challenging reagents and intermediates safely, are highly promising for the industrial production of this compound and its derivatives. A patent also describes a method for the continuous synthesis of piperazine compounds in a fixed-bed reactor. ethz.ch

Table 5: Comparison of Batch vs. Continuous Flow Synthesis for Piperazine Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Scale | Often limited by reactor size and safety concerns. | More easily scalable by extending operation time ("scaling out"). | nih.govmdpi.com |

| Safety | Handling of hazardous reagents and exotherms can be challenging. | Improved safety due to small reaction volumes and better temperature control. | wipo.intmdpi.com |

| Efficiency | Can have longer reaction times and lower space-time yields. | Often results in shorter reaction times and higher throughput. | nih.gov |

| Process Control | More difficult to precisely control reaction parameters. | Superior control over temperature, pressure, and residence time. | mdpi.com |

| Reproducibility | Can be variable between batches. | Generally offers higher consistency and reproducibility. | mdpi.com |

Derivatives and Structural Analogues of Methyl 2 Piperazin 1 Yl Acetate

Functionalization at Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms of the piperazine ring are primary sites for introducing structural diversity. The secondary amine (N4) is particularly reactive and can be readily substituted to create a vast array of derivatives.

Substitution at the N4 position of the piperazine ring is a common strategy for creating new derivatives. For instance, N-methyl piperazine acetic acid can be synthesized from its corresponding ethyl ester precursor. The process typically involves the hydrolysis of the ester group under acidic conditions. chemicalbook.com The synthesis of various N-substituted piperazine acetic acids and their active esters has been explored, highlighting their utility as labeling reagents in fields like proteomic analysis. google.com These active esters are often prepared by converting the N-substituted piperazine acetic acid into an acid chloride, which is then reacted with a chosen alcohol. google.com

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl (4-methyl-1-piperazinyl) acetate (B1210297) | 8N Hydrochloric acid, 95°C, 16 hours | 4-methyl-1-piperazineacetic acid | 54.5% | chemicalbook.com |

| Ethyl (4-methylpiperazinyl) acetate | Water, reflux, 2 hours | (4-methylpiperazinyl) acetic acid | 90% | chemicalbook.com |

Aromatic and heterocyclic groups are frequently introduced onto the piperazine scaffold, often to modulate the pharmacological properties of the resulting molecules. One common method is the N-alkylation of a piperazine derivative. For example, 4-(4-chlorophenyl)piperazine can be N-alkylated with ethyl 2-bromo-2-methylpropanoate to yield an ethyl ester derivative bearing a chlorophenyl moiety. mdpi.com Another approach involves the reaction of piperazine derivatives with substituted benzaldehydes, such as 4-fluorobenzaldehyde, in the presence of a base like potassium carbonate to form benzaldehydes carrying the piperazine moiety. mdpi.com Furthermore, novel piperazine-containing dihydrofuran compounds have been synthesized through radical cyclization reactions mediated by Mn(OAc)₃, demonstrating a method for attaching complex heterocyclic systems. nih.gov

| Piperazine Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)piperazine dihydrochloride (B599025) | Ethyl 2-bromo-2-methylpropanoate | Cesium carbonate, Sodium iodide, DMSO, 25-30°C | N-Aryl piperazine ester | mdpi.com |

| Piperazine/piperidine (B6355638) derivatives | 4-fluorobenzaldehyde | Potassium carbonate, DMF, reflux | N-Aryl benzaldehyde derivative | mdpi.com |

| Unsaturated diacyl and alkyl-acyl piperazines | 1,3-dicarbonyl compounds, Mn(OAc)₃ | Acetic acid, 65°C | Piperazine-dihydrofuran derivative | nih.gov |

The piperazine ring is a foundational element in the design of more complex, polyfunctionalized, and conformationally restricted scaffolds. nih.govresearchgate.net While many bioactive compounds contain a simple N-substituted piperazine ring, there is growing interest in creating more rigid, three-dimensional structures to enhance binding affinity and selectivity for biological targets. researchgate.netrsc.org Strategies to achieve this include the synthesis of bridged piperazines. For instance, piperazine-2,6-diones can be used as key intermediates to react with various dielectrophiles, leading to bicyclic compounds. researchgate.net These approaches allow for the creation of novel scaffolds where substituents can be placed in defined orientations, expanding the chemical space accessible from piperazine-based starting materials. nih.govresearchgate.net

Modification of the Ester Group

The ester functionality of Methyl 2-(piperazin-1-yl)acetate offers another avenue for chemical modification, allowing for the synthesis of other esters or its conversion to the corresponding carboxylic acid.

The methyl ester can be readily exchanged for other alkyl esters, with the ethyl ester being a particularly common analogue. Ethyl 2-(piperazin-1-yl)acetate is a known compound used in further synthetic applications. cymitquimica.comchemscene.com The synthesis of such esters can be achieved through various standard organic chemistry methods. For example, N-alkylation of a protected piperazine with ethyl 2-bromoacetate is a direct route to obtaining the ethyl ester derivative. nih.gov The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester also exemplifies the formation of an ethyl ester derivative of a functionalized piperazine. mdpi.com

Hydrolysis of the ester group in this compound or its derivatives yields the corresponding carboxylic acid, 2-(piperazin-1-yl)acetic acid. This transformation is fundamental and can be accomplished under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis, often using hydrochloric acid, is a frequently employed method. chemicalbook.comnih.gov For instance, refluxing an acetate ester in 12 N HCl leads to the formation of the carboxylic acid. nih.gov Alternatively, alkaline hydrolysis using reagents such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous or alcoholic solvent system is also effective. researchgate.net The resulting carboxylic acid is a versatile intermediate that can be used in subsequent reactions, such as amide bond formation. google.comresearchgate.net

| Ester Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl (4-methyl-1-piperazinyl) acetate | 8N Hydrochloric acid, 95°C | 4-methyl-1-piperazineacetic acid | chemicalbook.com |

| Generic Acetate Esters | 12 N HCl, reflux | Corresponding Carboxylic Acid | nih.gov |

| 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylic acid tert-butyl ester | HCl in MeOH (1.0M), room temp | 2-(piperazin-1-yl)acetic acid | guidechem.com |

| General Ester | LiOH in THF:water | Corresponding Carboxylic Acid | researchgate.net |

Incorporation into Fused Heterocyclic Systems

The piperazine moiety of this compound is a common pharmacophore that can be integrated into various fused heterocyclic systems to generate novel compounds with enhanced therapeutic properties. The following subsections detail the synthesis and research findings related to piperazinone derivatives, benzoxazole-piperazine hybrids, quinoline-piperazine derivatives, and thiosemicarbazone ligands incorporating the piperazine scaffold.

Piperazinone Derivatives

Piperazin-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. While direct synthesis from this compound is not the most common route, the formation of the piperazinone core is a key synthetic challenge.

One notable approach to piperazin-2-one derivatives involves a cascade double nucleophilic substitution. This metal-promoted methodology utilizes a chloro allenylamide, primary amines, and aryl iodides to construct the piperazinone ring in a single step, creating three new bonds and introducing two points of diversity. This efficient process is valuable for generating combinatorial libraries of biologically important 2-piperazinones.

In a different synthetic strategy, researchers have prepared a series of piperazin-2-one derivatives through the bioisosteric substitution of the imidazole ring found in known farnesyltransferase inhibitors. For instance, the reaction of 1-(3-chlorophenyl) piperazin-2-one hydrochloride with methyl α-bromo(4-chlorophenyl)acetate in the presence of sodium bicarbonate yields methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate. The resulting ester can be further modified by substituting the methoxy (B1213986) group with various amines like guanidine, thiourea, and urea to produce a range of derivatives.

| Starting Material | Reagents | Product | Key Findings |

| 1-(3-chlorophenyl) piperazin-2-one hydrochloride | Methyl α-bromo(4-chlorophenyl)acetate, Sodium Bicarbonate | Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate | Foundation for further derivatization at the ester group. |

| Chloro allenylamide | Primary amines, Aryl iodides | Substituted Piperazin-2-ones | Efficient one-pot synthesis creating three new bonds. |

Benzoxazole-Piperazine Hybrids

The fusion of benzoxazole and piperazine moieties has led to the development of hybrid molecules with significant anticancer properties. These compounds often leverage the structural rigidity of the benzoxazole ring system and the versatile substitution patterns of the piperazine linker.

A series of novel 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles have been synthesized and evaluated for their cytotoxic effects on human A-549 lung carcinoma cells. The synthesis involves the reaction of a substituted 2-aminophenol with acetic anhydride to form the benzoxazole core, followed by nitration, reduction, and subsequent coupling with various aryl piperazines. Some of the synthesized benzoxazoles demonstrated potential anticancer activity, with two intermediates exhibiting selective properties against lung cancer cells at low concentrations.

Another area of research focuses on hybrid heterocycles where piperazinyl benzoxazole derivatives are coupled with other pharmacologically active moieties, such as 1,3,4-oxadiazole-2-thiol. These complex molecules have been synthesized and assessed for their cytotoxicity against a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervical), HepG2 (liver), A431 (skin), and A549 (lung). Certain compounds within this series displayed significant cytotoxic activity, highlighting the potential of this hybrid approach in developing new anticancer agents.

| Hybrid System | Key Synthetic Step | Biological Activity |

| 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | Coupling of a 6-amino-5-fluoro-2-methylbenzoxazole with aryl piperazines | Cytotoxicity against A-549 lung carcinoma cells. |

| 2-(piperazin-1-yl)benzoxazole coupled with 1,3,4-oxadiazole-2-thiol | Reaction of 2-[4-(3-bromopropyl)piperazin-1-yl]benzo[d]oxazole with substituted 1,3,4-oxadiazole-2-thiols | Cytotoxicity against multiple human cancer cell lines. |

Quinoline-Piperazine Derivatives

The quinoline nucleus is a privileged scaffold in medicinal chemistry, and its combination with a piperazine moiety has yielded numerous compounds with a broad spectrum of biological activities, including antibacterial, antituberculosis, and antiviral properties.

In one study, novel quinoline-piperazine hybrids were designed and synthesized with the aim of developing new antibacterial and antitubercular agents. The synthetic route involved the construction of the quinoline ring from a substituted aniline, followed by bromination and subsequent coupling with N-Boc piperazine. After deprotection, the piperazine nitrogen was further derivatized to introduce sulfonamide and amide functionalities. Several of these compounds displayed significant inhibitory activity against various bacterial strains, including multidrug-resistant tuberculosis strains.

The versatility of the 2-(piperazin-1-yl)quinoline scaffold has been further demonstrated in a review detailing various chemical transformations, including acylation, sulfonylation, and multicomponent reactions, to generate a diverse library of derivatives. This highlights the utility of this core structure in generating compounds with varied pharmacological profiles. Furthermore, 2-(piperazin-1-yl)quinoline itself is recognized as a key building block in the development of anticancer and antimicrobial agents.

| Derivative Class | Synthetic Approach | Therapeutic Target |

| Quinoline-piperazine sulfonamides and amides | Multi-step synthesis involving quinoline formation, bromination, piperazine coupling, and derivatization. | Antibacterial and antituberculosis. |

| Substituted quinoline-piperazine moieties | Design and synthesis based on a known antiviral compound. | Influenza A virus. |

| Various 2-(piperazin-1-yl)quinoline derivatives | Acylation, sulfonylation, Claisen-Schmidt condensation, etc. | Broad therapeutic potential. |

Thiosemicarbazone Ligands with Piperazine Moiety

Thiosemicarbazones are a class of compounds known for their chelating properties and wide range of biological activities. The incorporation of a piperazine moiety into thiosemicarbazone ligands can enhance their pharmacological profile and lead to the development of novel therapeutic agents.

A series of new thiosemicarbazone ligands have been synthesized through the condensation of piperazine-1-carbaldehyde with thiosemicarbazide, 4-methyl-3-thiosemicarbazide, and 4-ethyl-3-thiosemicarbazide. These reactions, typically carried out in an ethanol medium with an acid catalyst, yield ligands such as (E)-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide.

These piperazine-containing thiosemicarbazone ligands have been used to synthesize organometallic complexes, for example, with dimethyltin(IV) dichloride. The resulting tin(IV) complexes have shown enhanced antibacterial activity against various marine and human pathogenic bacteria compared to the free ligands. This suggests that the coordination of the thiosemicarbazone ligand to a metal center can significantly augment its biological efficacy.

| Ligand | Synthesis Method | Application |

| (E)-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide | Condensation of piperazine-1-carbaldehyde and thiosemicarbazide. | Formation of dimethyltin(IV) complexes with antibacterial activity. |

| (E)-N-methyl-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide | Condensation of piperazine-1-carbaldehyde and 4-methyl-3-thiosemicarbazide. | Formation of dimethyltin(IV) complexes with antibacterial activity. |

| (E)-N-ethyl-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide | Condensation of piperazine-1-carbaldehyde and 4-ethyl-3-thiosemicarbazide. | Formation of dimethyltin(IV) complexes with enhanced antibacterial activity. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. scirp.org

Molecular geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or optimized geometry. nih.gov Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state. researchgate.net

For a molecule like Methyl 2-(piperazin-1-yl)acetate, this process would determine the most stable conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation, and the orientation of the methyl acetate (B1210297) substituent. researchgate.net The foundation of any computational drug study is predicting the lowest energy conformation of the molecule. nih.gov While specific optimization data for this compound is not available, studies on similar piperidine (B6355638) and piperazine derivatives confirm that DFT is a reliable method for establishing these structural parameters. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Piperazine Ring Derivative This table presents typical values for a substituted piperazine ring, as would be determined by DFT calculations. The exact values for this compound would require a specific computational study.

| Parameter | Description | Typical Value (Å or °) |

| C-N Bond Length | The distance between carbon and nitrogen atoms in the piperazine ring. | ~1.46 Å |

| C-C Bond Length | The distance between carbon atoms in the piperazine ring. | ~1.53 Å |

| C-N-C Bond Angle | The angle formed by two carbon atoms and a nitrogen atom in the ring. | ~110° |

| C-C-N Bond Angle | The angle formed by two carbon atoms and a nitrogen atom in the ring. | ~111° |

Density Functional Theory (DFT) Studies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. informaticsjournals.co.in Conversely, a small energy gap suggests the molecule is more reactive. scirp.org These energies are used to calculate global reactivity descriptors like chemical hardness (η), which measures the resistance to charge transfer. scirp.org DFT calculations are a standard method for determining these orbital energies and the resulting energy gap. nih.gov For piperazine derivatives, the HOMO is often located on the piperazine ring, indicating its potential to donate electrons. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Parameter | Abbreviation | Description | Implication |

| Highest Occupied Molecular Orbital | HOMO | The outermost molecular orbital containing electrons. Represents the ability to donate an electron. | The energy of the HOMO is related to the ionization potential. |

| Lowest Unoccupied Molecular Orbital | LUMO | The innermost molecular orbital that is empty of electrons. Represents the ability to accept an electron. | The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | A larger gap indicates higher stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ugm.ac.id An MEP map plots the electrostatic potential onto the electron density surface of the molecule. chemrxiv.org

Different colors on the map represent different potential values. Generally:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. researchgate.netnih.gov

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green represents areas of neutral or near-zero potential. researchgate.net

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the carbonyl oxygen of the ester group and the nitrogen atoms of the piperazine ring, identifying them as sites for hydrogen bonding or interaction with electrophiles. nih.gov Positive potential (blue) would be expected around the N-H proton of the piperazine ring. This analysis provides crucial insights into intermolecular interactions. chemrxiv.org

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational flexibility, diffusion, and interaction of molecules in a simulated environment, such as in an aqueous solution. manchester.ac.uk

MD simulations on piperazine-containing systems have been used to understand their behavior in various contexts. For instance, simulations have provided insights into the absorption mechanisms of CO2 in aqueous piperazine solutions by analyzing molecular distribution and interactions at a constant temperature. nih.govmanchester.ac.uk Other studies have used MD to evaluate the binding stability of phenyl-piperazine scaffolds to biological targets like enzymes. acs.org These simulations can track key metrics, such as the distance between domains in a protein or the interactions between a ligand and active site residues, over simulation times ranging from nanoseconds to microseconds. acs.org For this compound, MD simulations could be employed to understand its hydration, its dynamic behavior in solution, and its stability when bound to a potential protein target. nitech.ac.jp

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can provide mechanistic insights and guide the design of new, more potent compounds. nih.gov

A QSAR study on a series of aryl alkanol piperazine derivatives with antidepressant activities identified several important descriptors. nih.gov The study developed statistically significant models using genetic function approximation. The findings indicated that descriptors related to atom-type counts (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (HOMO energy) were crucial for predicting the compounds' inhibitory activity on serotonin (B10506) and noradrenaline reuptake. nih.gov

Table 3: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives Based on a study of aryl alkanol piperazine derivatives with antidepressant activities. nih.gov

| Descriptor | Type | Description | Potential Relevance for this compound |

| HOMO | Electronic | Energy of the Highest Occupied Molecular Orbital. | Influences the molecule's ability to participate in charge-transfer interactions, which can be critical for receptor binding. |

| Dipole-mag | Electronic | The magnitude of the molecule's dipole moment. | Relates to the overall polarity of the molecule and its ability to engage in dipole-dipole interactions. |

| S_sssN | Topological | A count of single-bonded nitrogen atoms connected to three other single bonds. | Directly relates to the presence and chemical environment of the piperazine nitrogen atoms, which are key functional groups. |

| Shadow-XZ | Steric/Geometrical | The area of the molecule's shadow when projected onto the XZ plane. | Provides information about the shape and size of the molecule, which is crucial for fitting into a binding site. |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computer-based techniques to simulate and predict the behavior of molecules. For drug discovery and development, molecular docking is a key component, predicting how a small molecule (a ligand), such as this compound, might bind to a large receptor molecule, typically a protein.

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein's active site. Although specific docking studies for this compound are not detailed in the available literature, studies on related piperazine-containing molecules show that the piperazine ring is a crucial structural element for interacting with various receptors. nih.gov For instance, in studies of other piperazine derivatives, the nitrogen atoms of the piperazine ring are often predicted to form key hydrogen bonds or electrostatic interactions with amino acid residues (like aspartic acid, glutamic acid, or serine) within a protein's binding pocket. rsc.orgrsc.org

A hypothetical docking study of this compound would involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry to find a low-energy conformation.

Selection of a Protein Target: Choosing a biologically relevant receptor where piperazine-like structures are known to be active, such as sigma receptors, dopamine (B1211576) receptors, or serotonin receptors. rsc.orgrsc.org

Docking Simulation: Using software to place the ligand into the active site of the protein in numerous possible orientations and conformations.

Scoring and Analysis: The software calculates a "docking score" for each pose, estimating the binding affinity. The best poses are then analyzed to identify specific interactions like hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the ligand-protein complex. The ester group and the secondary amine of the piperazine ring would be key functional groups analyzed for potential interactions.

Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt. The piperazine ring in this compound typically exists in a "chair" conformation, which is its most stable form. ntis.gov However, ring-flipping to an alternative chair or boat conformation is possible. The orientation of the methyl acetate substituent (axial versus equatorial) is also a critical factor.

Computational methods, such as ab initio calculations, can determine the relative energies of these different conformers. ntis.gov The lowest energy conformation is the one the molecule is most likely to adopt. Understanding the preferred conformation is vital because the molecule's shape dictates how it can fit into a protein's binding site. For example, a study on piperazine and its derivatives showed that different chair conformers can be very close in energy. ntis.gov

Theoretical Spectroscopic Predictions

Computational chemistry can predict the spectroscopic properties of a molecule, which serves as a powerful aid in interpreting experimental data.

Theoretical calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. Each peak in an IR spectrum corresponds to a specific type of bond vibration (e.g., stretching or bending). By comparing a theoretically calculated spectrum with an experimentally obtained one, chemists can confirm the structure of a synthesized compound.

For this compound, a theoretical IR spectrum would predict characteristic absorption bands. A general prediction based on its functional groups is shown below.

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1150-1250 |

| N-H (Piperazine) | Stretching | 3200-3400 |

| C-N (Piperazine) | Stretching | 1020-1250 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

This table represents generalized, expected values for the functional groups present in the molecule. Precise theoretical calculations would provide more specific wavenumber predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry.

A theoretical calculation for this compound would provide predicted chemical shifts (in ppm) for each unique proton and carbon atom. These values are then compared to experimental spectra for signal assignment.

Hypothetical Predicted NMR Data:

| Atom Type | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | Ester group (-OCH₃) | ~3.7 | ~52 |

| Methylene (B1212753) (CH₂) | Adjacent to C=O | ~3.2 | ~58 |

| Methylene (CH₂) | Piperazine ring (adjacent to N-CH₂-COO) | ~2.7 | ~54 |

| Methylene (CH₂) | Piperazine ring (adjacent to NH) | ~2.9 | ~46 |

| Carbonyl (C=O) | Ester group | - | ~172 |

Note: These are estimated values based on typical chemical environments. Actual theoretical calculations would yield more precise predictions.

Such calculations are invaluable for distinguishing between similar isomers and confirming that the correct molecule has been synthesized. nih.gov

Analytical Methods for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and functional groups present in a compound. For Methyl 2-(piperazin-1-yl)acetate, a combination of NMR, IR, and MS has been employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, 1-benzyl-4-carbmethoxypiperazine, shows characteristic signals for the different types of protons present. muni.cz For instance, the aromatic protons of the benzyl (B1604629) group appear in the range of δ 7.24–7.45 ppm. muni.cz The singlet for the methyl ester protons (OCH₃) is observed at δ 3.64 ppm, while the benzyl methylene (B1212753) protons (CH₂) are seen at δ 3.54 ppm. muni.cz The piperazine (B1678402) ring protons appear as multiplets between δ 2.38 and 3.46 ppm. muni.cz

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. In a similar piperazine derivative, the carbonyl carbon of the ester group resonates at δ 157.72 ppm. muni.cz The aromatic carbons of the benzyl group show signals between δ 126.97 and 138.48 ppm. muni.cz The carbon of the methyl ester group (OCH₃) is found at δ 53.00 ppm, and the benzyl methylene carbon (CH₂) is at δ 62.87 ppm. muni.cz The carbons of the piperazine ring are observed at δ 44.06 and 46.45 ppm. muni.cz In some cases, additional splitting of carbon signals can occur due to coupling with other atoms like fluorine. acs.org

Interactive Table: Representative ¹H and ¹³C NMR Data for a Piperazine Derivative

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.24–7.45 (m) | 126.97, 128.10, 130.77 |

| Benzyl CH₂ | 3.54 (s) | 62.87 |

| Piperazine CH₂ | 2.38–2.42 (m), 3.43–3.46 (m) | 44.06, 46.45 |

| Ester OCH₃ | 3.64 (s) | 53.00 |

| Ester C=O | - | 157.72 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In a study of benzofuran-azacyclic hybrids, which share structural similarities, the aromatic C-H stretching vibrations were observed in the range of 2904–3089 cm⁻¹. acs.org The carbonyl (C=O) stretching band of a benzoyl group was found between 1633–1645 cm⁻¹. acs.org Furthermore, C=C, C=S, and C-O stretching bands were detected in the ranges of 1552–1597 cm⁻¹, 1267–1292 cm⁻¹, and 1215–1232 cm⁻¹, respectively. acs.org For a related piperazine derivative, an IR spectrum confirmed the presence of a phenolic group with a characteristic absorption at 3475 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For instance, the structures of novel benzofuran (B130515) and aliphatic azacyclic hybrids were confirmed using HRMS, alongside NMR spectroscopy. acs.org In another study, the molecular ion of 1-benzyl-4-carbmethoxypiperazine was found to have a calculated m/z of 234.294 and a found m/z of 234.293, demonstrating the high accuracy of this technique. muni.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. nih.gov It has been successfully used for the identification and quantification of piperazine derivatives in various samples. nih.govrsc.org Different LC methods can be employed, often utilizing a C18 column with a gradient elution of a buffered water/acetonitrile (B52724) or water/methanol (B129727) mobile phase. rsc.org

GC-MS is another widely used technique, particularly for the analysis of volatile and thermally stable compounds. rsc.org It has been chosen over LC-MS in some cases due to its wider availability. rsc.org A GC-MS method has been developed for the separation and identification of various piperazines, including the separation of isomers. rsc.org The method typically involves a simple solvent extraction followed by GC-MS analysis. rsc.org A common setup uses a DB-17 column with helium as the carrier gas and a programmed oven temperature. researchgate.net

Interactive Table: Comparison of LC-MS and GC-MS for Piperazine Analysis

| Technique | Column | Mobile/Carrier Gas | Common Applications |

| LC-MS | C18 | Water/Acetonitrile or Water/Methanol with buffer | Analysis of non-volatile and thermally unstable compounds. nih.govrsc.org |

| GC-MS | DB-17 or 5% phenyl/95% dimethylpolysiloxane | Helium | Analysis of volatile and thermally stable compounds, isomer separation. rsc.orgresearchgate.netunodc.org |

UV-Vis and EPR Spectroscopy (for metal complexes)

While not directly applied to this compound in the provided context, UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for characterizing metal complexes. For example, the photophysical properties of a benzanthrone (B145504) dye containing a piperazine moiety were investigated using UV-Vis and fluorescence spectroscopy in various organic solvents. mdpi.com

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of piperazine derivatives due to its high resolution and sensitivity. acs.org Reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For piperazine-containing compounds, a typical HPLC method involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile mixed with an aqueous buffer. sielc.com The buffer, often containing an acid like phosphoric acid or formic acid, helps to control the ionization state of the analyte and improve peak shape. sielc.com Detection is frequently accomplished using a UV detector, as the piperazine moiety and ester group provide some UV absorbance.

Table 1: Illustrative HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 or equivalent C18, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | sielc.com |

| Detection | UV at 210 nm | General Practice |

| Flow Rate | 1.0 mL/min | General Practice |

| Mode | Isocratic or Gradient | acs.org |

While this compound itself is not chiral, related piperazine derivatives can be, necessitating methods for separating enantiomers. google.comgoogle.com For instance, substitution on the piperazine ring can create a chiral center, as seen in compounds like (R)-Methyl 2-(piperazin-2-yl)acetate. bldpharm.com Chiral HPLC is the definitive analytical method for separating and quantifying such stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of chiral separation methods is crucial for ensuring the stereochemical purity of pharmaceutical intermediates. acs.org Patents related to piperazine derivatives often describe processes for chiral resolution, where the resulting enantiomeric excess (e.e.) is confirmed by chiral HPLC analysis. google.comwipo.int

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm). An existing HPLC method for a piperazine derivative can often be adapted for UHPLC by using a column with smaller particles (e.g., 3 µm or less) and adjusting the flow rate accordingly. sielc.com This scalability allows for higher throughput in quality control and research environments. Several suppliers of piperazine derivatives indicate the use of UPLC for quality assessment. bldpharm.combldpharm.com The primary advantages include reduced solvent consumption and quicker run times, making it a more efficient and environmentally friendly technique.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions or for preliminary purity checks. acs.org In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.net The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action.

The separation is based on the compound's affinity for the stationary versus the mobile phase. Components are identified by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization can be achieved under UV light or by staining with a chemical reagent, such as Gibbs reagent or potassium permanganate. redalyc.org

Table 2: Representative TLC Method for this compound

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 Plate | researchgate.net |

| Mobile Phase (Eluent) | Toluene / Ethyl Acetate (B1210297) (e.g., 100:5 v/v) | redalyc.org |

| Visualization | UV Lamp (254 nm) or Iodine Vapor | redalyc.org |

Other Analytical Considerations

Elemental Analysis

Elemental analysis is a destructive analytical technique used to determine the elemental composition (by mass percent) of a sample. For a pure sample of this compound, elemental analysis serves to confirm its empirical and molecular formula (C₇H₁₄N₂O₂). americanelements.com The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values. A close match between the found and calculated values provides strong evidence of the compound's identity and purity. sid.ir This method was historically crucial for structure elucidation and remains a standard characterization technique for novel compounds. sid.ir

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical Mass % (for C₇H₁₄N₂O₂) | Found Mass % (Illustrative) | Reference |

|---|---|---|---|

| Carbon (C) | 53.15% | 53.11% | sid.ir |

| Hydrogen (H) | 8.92% | 8.95% | sid.ir |

| Nitrogen (N) | 17.71% | 17.68% | sid.ir |

| Oxygen (O) | 20.22% | N/A (Often determined by difference) |

X-ray Crystallography (for structural elucidation)

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise location of each atom.

Detailed Research Findings from Analogous Compounds

Studies on various N-substituted and N,N'-disubstituted piperazines consistently show that the piperazine ring typically adopts a stable chair conformation in the solid state. This conformation minimizes steric strain and is the most thermodynamically favorable arrangement for the six-membered ring.

For instance, the crystal structure of 1,4-diphenylpiperazine (B1604790) reveals an orthorhombic space group Pbca, with the molecule situated around an inversion center at the heart of the piperazine ring. wm.eduresearchgate.net In contrast, other derivatives, such as 1-benzhydryl-4-benzylpiperazine, crystallize in a monoclinic space group (Pn) where the entire molecule constitutes the asymmetric unit. wm.eduresearchgate.net These findings highlight that the nature of the substituents on the nitrogen atoms can influence the crystal packing and symmetry.

A study on novel N,N'-substituted piperazines, including 1-(4-nitrobenzoyl)piperazine (B1268174), confirmed the presence of rotational conformers due to the partial double bond character of the amide bond, a feature that could be relevant for understanding derivatives of this compound. nih.govbeilstein-journals.org The X-ray analysis of 1-(4-nitrobenzoyl)piperazine showed it crystallizes in the monoclinic space group C2/c. nih.govbeilstein-journals.org

The analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides further crystallographic data for a related piperazine carboxylate derivative, which crystallized as colorless plates. nih.gov

The table below summarizes the crystallographic data for several related piperazine derivatives, illustrating the range of crystal systems and space groups observed for this class of compounds.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1,4-Diphenylpiperazine | Orthorhombic | Pbca | 8.6980 | 8.4287 | 17.6359 | 90 | wm.eduresearchgate.net |

| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | 17.9064 | 6.2517 | 14.9869 | 90.613 | wm.eduresearchgate.net |

| 1-Benzhydryl-4-benzylpiperazine | Monoclinic | Pn | 5.9450 | 19.0722 | 8.6084 | 96.4600 | wm.eduresearchgate.net |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | 24.587 | 7.0726 | 14.171 | 119.257 | nih.govbeilstein-journals.org |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P2₁/n | 10.5982 | 8.4705 | 14.8929 | 97.430 | nih.gov |

Based on this collective data, a single-crystal X-ray diffraction study of this compound would be expected to confirm the chair conformation of the piperazine ring and provide precise details on the bond lengths, bond angles, and the nature of intermolecular hydrogen bonding within its crystal lattice.

Academic and Research Applications of Methyl 2 Piperazin 1 Yl Acetate and Its Derivatives

As a Versatile Building Block in Organic Synthesis

The inherent reactivity of the two nitrogen atoms in the piperazine (B1678402) ring, along with the ester functionality, allows for sequential and controlled modifications, making Methyl 2-(piperazin-1-yl)acetate a foundational element in organic synthesis.

The piperazine moiety of this compound is a common structural motif used to construct more elaborate heterocyclic systems. Chemists utilize the nucleophilic nitrogens of the piperazine ring to react with various electrophiles, leading to the formation of fused or spirocyclic ring systems. For example, derivatives can be synthesized by reacting the piperazine core with chloroacetyl chloride, which can then be used as a precursor for novel thieno[2,3-b]pyridines. acs.org This strategy involves the initial acylation of the piperazine nitrogen, followed by cyclization reactions with other reagents to build the desired heterocyclic framework.

One notable application is in the synthesis of bis(thieno[2,3-b]pyridines) connected through a piperazine linker. acs.org The synthesis begins with the reaction of piperazine with two equivalents of chloroacetyl chloride to create 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). This central piperazine-containing structure then reacts with 2-mercaptonicotinonitrile (B1308631) derivatives to yield complex bis-heterocyclic molecules. acs.org Such synthetic routes demonstrate the utility of the piperazine acetate (B1210297) scaffold in systematically building large, complex molecules with potential pharmacophoric features.

In the field of drug discovery, generating a large number of structurally related compounds for screening is a crucial process. This compound and its parent structure, piperazine, serve as excellent scaffolds for combinatorial chemistry and the synthesis of compound libraries. nih.govnih.gov The piperazine ring offers two points of diversity. The secondary amine can be functionalized with a wide range of substituents (e.g., alkyl, aryl, acyl groups), while the acetate group can be modified, for instance, by amidation with various amines.

This approach allows for the rapid generation of a library of analogs from a common core. For instance, a library of 160 distinct compounds was created using a 4-phenyl-2-carboxy-piperazine scaffold, which shares the core piperazine feature. nih.gov By systematically combining different sulfonyl chlorides, acid chlorides, and amines with the piperazine scaffold, researchers can explore a vast chemical space to identify compounds with desired biological activities. nih.gov The resulting libraries are often analyzed using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the identity and purity of the synthesized compounds. nih.gov

Applications in Medicinal Chemistry Research (preclinical, mechanistic, and design focus)

The piperazine ring is a well-known "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds and approved drugs. nih.gov Consequently, this compound serves as a valuable starting material for creating novel derivatives for preclinical research, focusing on understanding disease mechanisms and drug design principles.

Derivatives of this compound are frequently designed and synthesized as ligands to study interactions with various biological receptors. ijrrjournal.com The piperazine nucleus is particularly effective in targeting neurotransmitter receptors. ijrrjournal.com For example, arylpiperazine derivatives, which can be synthesized from precursors like this compound, have been extensively studied as ligands for alpha1-adrenergic receptors. nih.gov

In one study, a series of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles were synthesized and evaluated for their binding affinity to alpha1-adrenoceptors. nih.gov These compounds, featuring the core piperazine structure, showed affinities in the nanomolar range. nih.gov Molecular docking and dynamics simulations are often used alongside these synthetic efforts to understand how the ligands bind to the receptor's active site, providing a rational basis for the design of more potent and selective molecules. nih.gov

Derivatives originating from piperazine-containing scaffolds are instrumental in research aimed at modulating cellular signaling pathways. A significant area of this research is in the development of enzyme inhibitors and agents that can influence apoptosis (programmed cell death).

Enzyme Inhibition: Piperazine derivatives have been successfully designed as inhibitors for various enzymes. For instance, a series of N-(2-(piperazin-1-yl)phenyl)arylamide derivatives were synthesized and found to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov Similarly, derivatives of piperazin-2-one, synthesized from related starting materials, have shown cytotoxicity against cancer cell lines, potentially through the inhibition of enzymes like farnesyltransferase. nih.gov The modification of the core piperazine structure allows for the optimization of binding to the enzyme's active site.

Apoptosis Modulation: The piperazine scaffold is also incorporated into molecules designed to study and induce apoptosis in cancer cells. One study reported that a derivative of ursolic acid, modified by introducing a piperazine ring, could induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase and increasing the activity of caspase-8 and caspase-3. nih.gov Another study showed that certain piperazine derivatives could protect against radiation-induced apoptosis, highlighting their potential as radioprotective agents. nih.gov These studies demonstrate the role of the piperazine moiety in interacting with biological systems that control cell fate.

Table 1: Examples of Biologically Active Piperazine Derivatives in Preclinical Research

| Derivative Class | Biological Target/Activity | Research Focus |

|---|---|---|

| N-Phenylpiperazine amides | β-Secretase (BACE1) Inhibition | Alzheimer's Disease Drug Design nih.gov |

| Piperazin-2-one derivatives | Cytotoxicity in Cancer Cells | Anticancer Agent Development nih.gov |

| Ursolic acid-piperazine conjugates | Caspase-dependent Apoptosis | Anticancer Mechanism Studies nih.gov |

| 1-(2-hydroxyethyl)piperazine derivatives | Radioprotection | Mitigation of Radiation-Induced Apoptosis nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific structural features of a molecule contribute to its biological activity. wikipedia.org this compound provides a modifiable scaffold for conducting such investigations. By systematically altering different parts of the molecule—such as substituting on the second piperazine nitrogen or modifying the acetate group—researchers can deduce which chemical properties are essential for a desired biological effect.